
1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride typically involves “Click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed in an aqueous medium, often using ethyl lactate as a starting material . The reaction conditions include the use of copper(I) catalysts, such as copper sulfate and sodium ascorbate, to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Aplicaciones Científicas De Investigación
1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, the compound’s triazole ring plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
1-(1H-1,2,4-Triazol-1-yl)ethanone: This compound has a similar structure but differs in the position of nitrogen atoms in the triazole ring.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: Another triazole derivative with different functional groups and applications.
Uniqueness: 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a versatile building block in organic synthesis make it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C4H6ClN3O |
|---|---|
Peso molecular |
147.56 g/mol |
Nombre IUPAC |
1-(2H-triazol-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c1-3(8)4-2-5-7-6-4;/h2H,1H3,(H,5,6,7);1H |
Clave InChI |
ZHOMUJADFYKONX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NNN=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
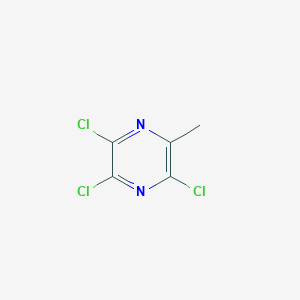

![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
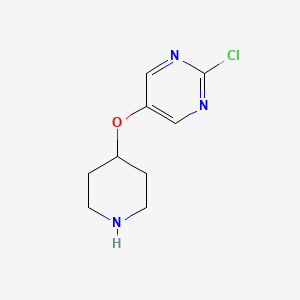


![[2,2'-Bithiophene]-5,5'-dithiol](/img/structure/B11717029.png)
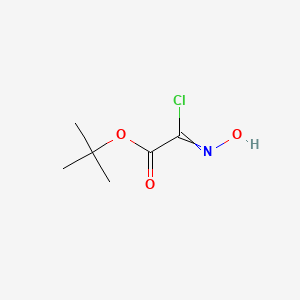

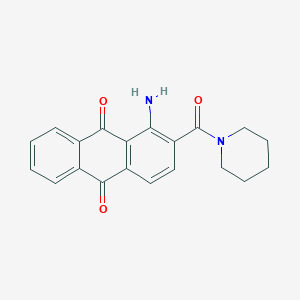
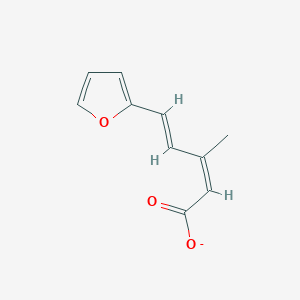
![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)
